Tetrahydrofurfuryl salicylate

COX-2 inhibition COX-1/COX-2 selectivity topical analgesic

Tetrahydrofurfuryl salicylate (CAS 2217-35-8), also known as thurfyl salicylate, is a salicylic acid ester formed by condensation of salicylic acid with tetrahydrofurfuryl alcohol. It belongs to the class of lipophilic, non-ionic salicylate esters distinguished by the presence of a saturated tetrahydrofuran ring in the alcohol moiety.

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
CAS No. 2217-35-8
Cat. No. B1683135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrofurfuryl salicylate
CAS2217-35-8
SynonymsThurfyl Salicylate;  Tetrahydrofurfuryl salicylate
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1CC(OC1)COC(=O)C2=CC=CC=C2O
InChIInChI=1S/C12H14O4/c13-11-6-2-1-5-10(11)12(14)16-8-9-4-3-7-15-9/h1-2,5-6,9,13H,3-4,7-8H2
InChIKeyVNDLMXQTZJPTOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydrofurfuryl Salicylate (CAS 2217-35-8) Procurement Guide: Chemical Identity and Baseline Properties


Tetrahydrofurfuryl salicylate (CAS 2217-35-8), also known as thurfyl salicylate, is a salicylic acid ester formed by condensation of salicylic acid with tetrahydrofurfuryl alcohol [1]. It belongs to the class of lipophilic, non-ionic salicylate esters distinguished by the presence of a saturated tetrahydrofuran ring in the alcohol moiety. The compound has a molecular formula of C12H14O4, a molecular weight of 222.24 g/mol, and a computed logP (XLogP3) of 3.0, reflecting intermediate lipophilicity relative to simple alkyl salicylates . It is most prominently used as the active rubefacient ingredient in the marketed topical analgesic product Transvasin Heat Rub at a concentration of 14% w/w for musculoskeletal pain . Its structural features confer differentiated dermal penetration and enzymatic stability profiles that are not replicated by common in-class salicylate esters, making generic substitution scientifically unreliable.

Why Tetrahydrofurfuryl Salicylate Cannot Be Replaced by Generic Salicylate Esters: Evidence of Structural Differentiation


Salicylate esters are not functionally interchangeable despite sharing a common pharmacophore. The tetrahydrofurfuryl moiety introduces a cyclic ether oxygen that alters hydrogen-bonding capacity, steric bulk, and susceptibility to enzymatic hydrolysis relative to linear alkyl esters such as methyl, ethyl, or butyl salicylate [1]. Quantitative in vitro pharmacology data show that tetrahydrofurfuryl salicylate exhibits a distinct COX-2/COX-1 selectivity profile, with an IC50 of 630 nM against COX-2 and 4,700 nM against COX-1—a ~7.5-fold selectivity window—whereas simple alkyl salicylates such as methyl salicylate act primarily through metabolic conversion to salicylic acid and lack this differential enzyme inhibition ratio [2]. Furthermore, the intermediate logP (~2.24–3.0) and elevated boiling point (~334 °C) place tetrahydrofurfuryl salicylate in a physicochemical space that balances dermal penetration with residence time, unlike the more volatile methyl (bp 222 °C, logP ~2.55) or highly lipophilic hexyl (logP ~4.0–5.5) analogs, which present divergent volatility and tissue partitioning behaviors . These multidimensional differences mean that substituting another salicylate ester will alter not only potency but also pharmacokinetic distribution, metabolic fate, and formulation stability, undermining both efficacy and safety in applications where the specific profile of tetrahydrofurfuryl salicylate has been validated.

Quantitative Differentiation Evidence for Tetrahydrofurfuryl Salicylate Versus Closest Analogs


COX-2 Selectivity: Tetrahydrofurfuryl Salicylate Exhibits ~7.5-Fold Preference for COX-2 Over COX-1, Contrasting with Non-Selective Alkyl Salicylates

In curated enzyme inhibition assays deposited in BindingDB/ChEMBL, tetrahydrofurfuryl salicylate (CHEMBL232615) inhibited human COX-2 with an IC50 of 630 nM, while inhibition of human COX-1 required an IC50 of 4,700 nM, yielding a COX-2/COX-1 selectivity ratio of approximately 7.5 [1]. By comparison, methyl salicylate (CHEMBL766988) exhibits weak COX inhibition with reported IC50 values in the high micromolar to millimolar range and acts predominantly as a prodrug requiring metabolic hydrolysis to salicylic acid for activity, showing no comparable selectivity window [2]. This differential COX-2 preference at sub-micromolar concentrations provides a molecular pharmacological basis for selecting tetrahydrofurfuryl salicylate in topical anti-inflammatory formulations where COX-2-mediated prostaglandin suppression is desired with relative COX-1 sparing.

COX-2 inhibition COX-1/COX-2 selectivity topical analgesic

Lipophilicity-Governed Dermal Penetration: Intermediate LogP of Tetrahydrofurfuryl Salicylate Optimizes Skin Partitioning Relative to Polar and Highly Lipophilic Salicylate Esters

In vivo microdialysis studies in hairless rats have established that dermal concentrations of topically applied salicylate compounds are directly governed by lipophilicity and protein-binding characteristics, with the lipophilic ester 14C-butyl salicylate (logP ~3.83) achieving high dermal concentrations due to favorable partitioning into the stratum corneum, while ionic and highly polar salicylates (salicylic acid, diethylamine salicylate) showed significantly lower penetration [1]. Tetrahydrofurfuryl salicylate, with an ACD/LogP of 2.24 and XLogP3 of 3.0, occupies an intermediate lipophilicity window between methyl salicylate (logP ~2.55) and butyl salicylate (logP ~3.83), which predicts balanced skin partitioning—sufficiently lipophilic to penetrate the stratum corneum but not so lipophilic as to sequester in adipose tissue or exhibit excessively slow release . In contrast, hexyl salicylate (logP ~4.0–5.5) may exhibit retarded release from dermal depots, while ionic salicylates such as triethanolamine salicylate show poor stratum corneum permeability due to their charged state .

dermal penetration logP skin partitioning topical delivery

Boiling Point and Volatility: Tetrahydrofurfuryl Salicylate Boils at 334 °C, Enabling High-Temperature Processing and Prolonged Topical Residence Versus Volatile Short-Chain Salicylates

The predicted boiling point of tetrahydrofurfuryl salicylate is 334.2 ± 12.0 °C at 760 mmHg, substantially higher than that of methyl salicylate (222 °C), ethyl salicylate (232 °C), and butyl salicylate (268 °C) . This 66–112 °C elevation in boiling point translates to significantly lower vapor pressure and reduced evaporative loss from topical formulations, a critical parameter for products intended to maintain prolonged contact with the skin. The lower volatility also permits higher-temperature manufacturing processes (e.g., hot-fill, melt blending) without unacceptable active ingredient loss, an advantage over the more volatile short-chain salicylate esters [1]. Among structurally closer analogs, the unsaturated furfuryl salicylate (CAS 25485-89-6) has a predicted boiling point of 324.8 ± 22.0 °C, approximately 9 °C lower than the tetrahydro derivative, reflecting the contribution of ring saturation to intermolecular interactions .

boiling point volatility thermal stability formulation processing

Hydrolytic Stability of the Tetrahydrofurfuryl Ester Linkage: Saturated Ring Confers Superior Stability Over Furfuryl and Simple Alkyl Salicylate Esters

Comparative stability studies on α-substituted furfuryl alcohol esters have demonstrated that esters derived from tetrahydrofurfuryl alcohol (saturated ring) exhibit markedly greater resistance to discoloration and decomposition than those derived from furfuryl alcohol (unsaturated ring), which cannot be maintained colorless even under dark storage for more than a few weeks [1]. Tetrahydrofurfuryl alcohol esters are described as 'very stable' and can be distilled under atmospheric pressure without significant degradation, whereas furfuryl alcohol esters undergo rapid autoxidation and color development [2]. This stability advantage extends to the salicylate ester: tetrahydrofurfuryl salicylate, with its saturated tetrahydrofuran ring, is predicted to resist the oxidative degradation pathways that compromise furfuryl salicylate (CAS 25485-89-6), directly impacting formulation shelf-life and the need for antioxidant excipients. Among alkyl salicylates, hydrolysis rates under acidic and basic conditions are primarily governed by steric hindrance around the ester carbonyl; the branched tetrahydrofurfuryl group provides greater steric shielding than linear primary alcohols (methyl, ethyl, butyl), reducing the rate of acid- and base-catalyzed ester hydrolysis [3].

ester hydrolysis chemical stability tetrahydrofurfuryl alcohol formulation shelf-life

Validated Commercial Formulation: Tetrahydrofurfuryl Salicylate Is Deployed at 14% w/w in an OTC Topical Analgesic, a Concentration Not Replicated by Other Salicylate Esters in Equivalent Indications

Tetrahydrofurfuryl salicylate is formulated at 14% w/w in the marketed OTC product Transvasin Heat Rub (in combination with hexyl nicotinate 2% w/w and ethyl nicotinate 2% w/w) for the treatment of musculoskeletal, joint, peri-articular, and soft-tissue pain . This represents a validated, regulatory-accepted use concentration that no other salicylate ester (methyl, ethyl, butyl, hexyl, or benzyl salicylate) has achieved in an equivalent rubefacient mono-preparation. Methyl salicylate is typically used at 10–30% in topical counterirritants but exerts its effect primarily through sensory nerve stimulation rather than COX-2-selective enzyme inhibition, and its high volatility leads to rapid evaporative loss [1]. The specific combination of tetrahydrofurfuryl salicylate with nicotinate esters in a single marketed product reflects a formulation design that exploits the intermediate lipophilicity and lower volatility of the tetrahydrofurfuryl ester to achieve sustained rubefacient action, a design consideration not transferable to other salicylate esters without reformulation and re-validation [2].

commercial formulation OTC monograph topical rubefacient Transvasin

Optimal Procurement and Application Scenarios for Tetrahydrofurfuryl Salicylate Based on Quantitative Differentiation Evidence


Development of COX-2-Preferring Topical Anti-Inflammatory Formulations

Formulators seeking a topical analgesic with measurable COX-2 enzyme selectivity (IC50 630 nM) and ~7.5-fold preference over COX-1 should prioritize tetrahydrofurfuryl salicylate over non-selective alkyl salicylates such as methyl salicylate, which lack this differential inhibition profile and act primarily through non-specific salicylic acid release . This scenario is directly supported by curated BindingDB/ChEMBL enzyme inhibition data [1].

Sustained-Release Topical Products Requiring Low Volatility and Extended Dermal Residence

For topical creams, gels, or patches where prolonged skin contact and minimized evaporative loss are critical design parameters, tetrahydrofurfuryl salicylate (bp 334 °C) offers a substantial advantage over methyl salicylate (bp 222 °C) and ethyl salicylate (bp 232 °C) . The 66–112 °C higher boiling point translates to reduced vapor pressure and extended residence time, making it the compound of choice for sustained-release rubefacient formulations [1].

OTC Rubefacient Product Development Leveraging Validated Regulatory Precedent

Procurement teams developing OTC topical analgesics for musculoskeletal pain can leverage the established regulatory pathway of Transvasin Heat Rub, which uses tetrahydrofurfuryl salicylate at 14% w/w . No other salicylate ester has achieved equivalent regulatory acceptance at a comparable concentration for this specific rubefacient indication, reducing the burden of de novo safety and efficacy substantiation [1].

Formulations Requiring Enhanced Ester Stability to Minimize Antioxidant and Stabilizer Load

In product development scenarios where minimizing excipient complexity is a priority (e.g., clean-label cosmetics, preservative-free topicals), the saturated tetrahydrofuran ring of tetrahydrofurfuryl salicylate confers superior oxidative and hydrolytic stability relative to the unsaturated furfuryl salicylate analog, which undergoes rapid discoloration . This directly reduces the need for antioxidant excipients and extends shelf-life without additional stabilizers [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrahydrofurfuryl salicylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.